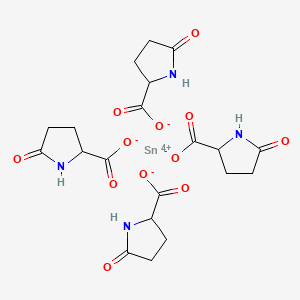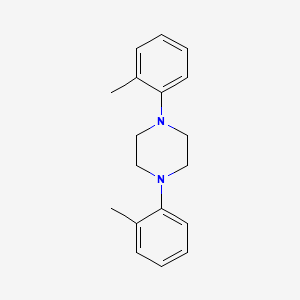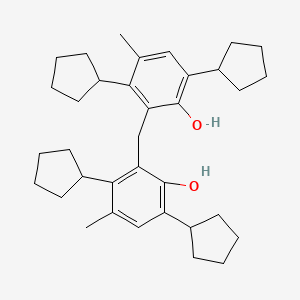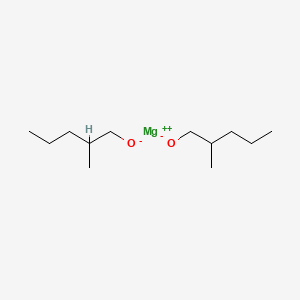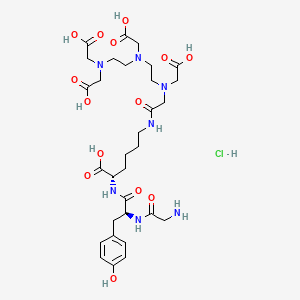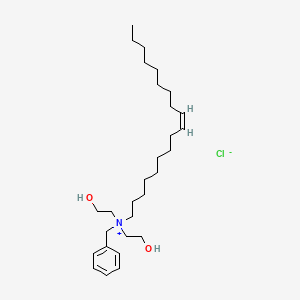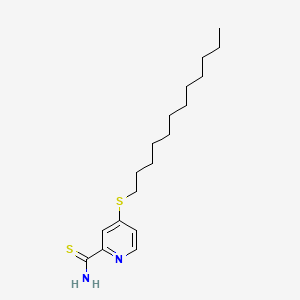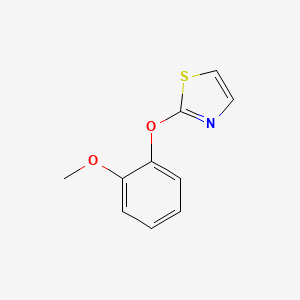
2-(o-Methoxyphenoxy)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(o-Methoxyphenoxy)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the o-methoxyphenoxy group attached to the thiazole ring imparts unique chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Methoxyphenoxy)thiazole typically involves the reaction of o-methoxyphenol with a thiazole precursor. One common method is the Hantzsch thiazole synthesis, which involves the condensation of o-methoxyphenol with thiourea and a halogenated ketone under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as silica-supported tungstosilisic acid to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(o-Methoxyphenoxy)thiazole undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(o-Methoxyphenoxy)thiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(o-Methoxyphenoxy)thiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways related to cancer . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
2-(o-Methoxyphenoxy)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat skin infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives
Propiedades
Número CAS |
39572-10-6 |
|---|---|
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-1,3-thiazole |
InChI |
InChI=1S/C10H9NO2S/c1-12-8-4-2-3-5-9(8)13-10-11-6-7-14-10/h2-7H,1H3 |
Clave InChI |
HMYOSXCMLRLQFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



